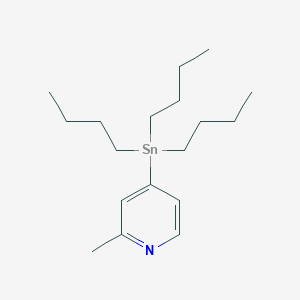

2-Methyl-4-(tributylstannyl)pyridine

Overview

Description

2-Methyl-4-(tributylstannyl)pyridine is a chemical compound with the molecular formula C18H33NSn . It is used as a reagent in the preparation of iridium complexes for blue phosphorescent organic light emitting diodes .

Synthesis Analysis

The synthesis of this compound involves the use of 2-pyridylazaazulene, a bidentate ligand showing pH and cationic-metal dependent emission spectra . It is also used as a building block in an efficient, palladium-catalyzed synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 33 hydrogen atoms, 1 nitrogen atom, and 1 tin atom . The molecular weight of the compound is 382.2 g/mol .Chemical Reactions Analysis

This compound is used as a reagent in the preparation of iridium complexes for blue phosphorescent organic light emitting diodes . It is also used as a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Functionalized Pyridines : Ethynyltributyltin is used in cycloadditions to create functionalized pyridines. This method allows for the synthesis of pyridines with various functional groups, which are not achievable through direct cycloaddition of the corresponding alkynes (Sauer & Heldmann, 1998).

Optical Properties of Arylvinyl Pyrimidines : 2-(Tributylstannyl)pyridine is used in the preparation of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. These compounds exhibit strong emission solvatochromism and can function as colorimetric and luminescent pH sensors (Hadad et al., 2011).

Drug Delivery Systems : Research includes the study of water-soluble metalla-cage compounds for drug delivery, utilizing functionalized pyrenyl derivatives, such as 2-(pyren-1-ylmethylcarbamoyl) phenyl acetate, for their potential cytotoxic effects on human ovarian cancer cells (Mattsson et al., 2010).

Catalysis and Reaction Mechanisms

- Electropolymerization and Electrochromic Properties : The use of thienylstannanes, including 5-tributylstannyl-2,2′-bithiophene, with 3,5-dibromopyridine, leads to the synthesis of new compounds with potential applications in electropolymerization and electrochromic devices (Krompiec et al., 2008).

Molecular Synthesis

Synthesis of Oligopyridines : 2-(Tributylstannyl)pyridine is instrumental in the 'LEGO' system for synthesizing branched oligopyridines. This method involves cycloadditions and cross-coupling reactions to create complex pyridine structures (Pabst & Sauer, 1999).

Methylation Studies in Pyridine Derivatives : Research explores the methylation of the pyridine moiety in certain molecules, investigating its impact on biological properties, such as analgesic effects (Ukrainets et al., 2015).

Catalytic Methylation of Pyridines : A catalytic method for methylating pyridines using methanol and formaldehyde is studied, which is significant for drug discovery processes (Grozavu et al., 2020).

Stannyl Radical-Mediated Reactions : The study of stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, exploring new methodologies for removing the sulfone moiety in certain compounds (Wnuk et al., 1996).

Safety and Hazards

2-Methyl-4-(tributylstannyl)pyridine is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility and the unborn child. It also causes damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Organotin compounds like this are generally known to interact with various biological targets, including enzymes and cellular structures .

Mode of Action

It’s known that organotin compounds can interact with biological targets, leading to changes in cellular processes .

Biochemical Pathways

Organotin compounds are known to interfere with various biochemical pathways, potentially leading to downstream effects .

Result of Action

Organotin compounds can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-4-(tributylstannyl)pyridine . For instance, the compound’s stability could be affected by temperature and pH . Furthermore, the compound is considered extremely harmful to the aquatic environment, even in small quantities .

properties

IUPAC Name |

tributyl-(2-methylpyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKVMSAVVHWLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616649 | |

| Record name | 2-Methyl-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134914-97-9 | |

| Record name | 2-Methyl-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)